6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a protective mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response, as these targets are key mediators of inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways . The downstream effects include a reduction in the production of inflammatory signals, leading to a decrease in inflammation .
Result of Action
The result of the action of this compound is a reduction in inflammation . By inhibiting key inflammatory mediators, the compound reduces the production of inflammatory signals, leading to a decrease in inflammation . This can help to alleviate symptoms associated with conditions characterized by excessive inflammation.
Biochemical Analysis
Biochemical Properties
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment . Additionally, this compound forms hydrogen bonds with key amino acids in the active site of CDK2, enhancing its inhibitory effect .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation . Additionally, this compound can modulate the levels of metabolites such as ATP and NADH, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular metabolism . The subcellular distribution of this compound can significantly impact its biological effects .
Properties
IUPAC Name |
6-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXODUPGGFVYCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.